molecular formula C8H14N2O3 B2910472 N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE CAS No. 340017-82-5

N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE

Cat. No.: B2910472
CAS No.: 340017-82-5
M. Wt: 186.211
InChI Key: HJQZWEYAVVJBJW-UHFFFAOYSA-N
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Description

N'-Cyclopropyl-N-(3-hydroxypropyl)ethanediamide (CAS 340017-82-5) is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol. This ethanediamide derivative is offered for research purposes and is strictly for non-human, non-veterinary use. Compounds featuring the cyclopropane moiety, like this one, are of significant interest in medicinal chemistry due to their broad biological activities, which include serving as key scaffolds in the design of novel antimicrobial agents . The structural combination of the cyclopropyl group with a flexible 3-hydroxypropyl chain and an ethanediamide linker provides a unique molecular framework for investigating structure-activity relationships (SAR), particularly in the study of protein-ligand interactions and the development of new bioactive molecules . Its potential mechanism of action may involve binding to specific enzyme active sites or biological targets; molecular docking studies on analogous cyclopropane-containing amide derivatives have demonstrated their ability to interact with proteins such as CYP51, suggesting a possible route for antifungal activity . The 3-hydroxy group within the structure is a critical pharmacophoric feature that can be essential for maintaining high binding affinity to target receptors, as evidenced by research on other bioactive molecule classes . Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in bio-screening assays to explore pathways related to bacterial and fungal proliferation . Available for purchase, it is characterized by an InChI Key of HJQZWEYAVVJBJW-UHFFFAOYSA-N and a SMILES representation of O=C(C(NCCCO)=O)NC1CC1 .

Properties

IUPAC Name

N'-cyclopropyl-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c11-5-1-4-9-7(12)8(13)10-6-2-3-6/h6,11H,1-5H2,(H,9,12)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQZWEYAVVJBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the reaction of cyclopropylamine with 3-hydroxypropylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Limitations of the Provided Evidence

Key gaps include:

  • Structural context : The target compound is an ethanediamide derivative with cyclopropyl and hydroxypropyl substituents, whereas the referenced compound (3-chloro-N-phenyl-phthalimide) is a phthalimide with chloro and phenyl groups. These structural differences preclude direct comparisons.
  • Physicochemical properties : Critical parameters such as solubility, stability, or reactivity for the target compound are absent.

General Framework for Comparative Analysis (Hypothetical)

If data were available, a comparison might focus on:

Table 1: Structural Comparison with Similar Diamides

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
N'-Cyclopropyl-N-(3-hydroxypropyl)ethanediamide Ethanediamide Cyclopropyl, 3-hydroxypropyl Amide, hydroxyl Unknown (hypothetical: drug delivery, chelation)
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Imide, aryl Polymer synthesis
N,N'-Diethyl-ethanediamide Ethanediamide Ethyl groups Amide Solvent, intermediate

Key Comparison Metrics

Synthetic Complexity : Cyclopropyl and hydroxypropyl groups may introduce steric hindrance compared to simpler substituents (e.g., ethyl or phenyl).

Hydrophilicity : The 3-hydroxypropyl group could enhance water solubility relative to aryl or chloro-substituted analogs.

Reactivity : The cyclopropyl ring’s strain might increase susceptibility to ring-opening reactions, unlike stable phenyl groups in phthalimides.

Recommendations for Further Research

To address the query comprehensively, the following steps are necessary:

Access specialized databases : Search SciFinder, Reaxys, or PubMed for peer-reviewed studies on the target compound.

Review patent literature : Explore chemical patents (e.g., USPTO, Espacenet) for synthetic routes or applications.

Comparative computational studies : Use molecular modeling to predict properties (e.g., logP, binding affinity) against analogs.

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